DL-Lysine-epsilon-15N dihydrochloride

Description

Properties

IUPAC Name |

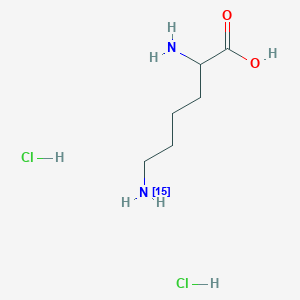

2-amino-6-(15N)azanylhexanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i7+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBURJFZIMRPCZ-ADOWEKEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[15NH2])CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669536 | |

| Record name | (N~6~-~15~N)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204451-46-7 | |

| Record name | (N~6~-~15~N)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and General Approach

The preparation typically begins with chiral lysine salts , often L-lysine hydrochloride, which undergoes racemization to produce the DL-form. The isotopic labeling at the epsilon nitrogen (15N) is incorporated during the synthesis or by using isotopically enriched starting materials. The process involves:

- Dissolution of chiral lysine salt in an aqueous acetic acid solution.

- Use of aldehyde catalysts such as salicylaldehyde or benzaldehyde to facilitate racemization.

- Controlled heating to promote racemization.

- Removal of solvent and purification via recrystallization and ion-exchange chromatography.

- Final drying and isolation of DL-lysine-epsilon-15N dihydrochloride solid.

Detailed Racemization Procedure

A patented method (CN104478746A) describes a robust and scalable approach for preparing DL-lysine salts, which can be adapted for the 15N-labeled variant:

Dissolution : Chiral lysine salt is dissolved in an aqueous acetic acid solution with a volume fraction of 60% to 90% acetic acid. The concentration is typically 0.15 to 0.375 g of lysine salt per milliliter of solution.

Catalyst Addition : Salicylaldehyde (preferred) or benzaldehyde is added as a catalyst in amounts ranging from 15% to 45% by mass relative to the lysine salt.

Racemization Conditions : The solution is heated to an optimal temperature of about 90°C and maintained for 1 to 3 hours, with 2 hours being ideal for complete racemization.

Solvent Removal and Washing : After racemization, the solvent is removed under reduced pressure. The residual solid is washed with ethanol to remove impurities.

Recrystallization : The solid is dissolved in water, concentrated, and then recrystallized by adding ethanol to obtain purified DL-lysine salt.

Purification and Desalting

Ion Exchange Chromatography : The DL-lysine salt solid is dissolved in distilled water and passed through a cation exchange column (e.g., sodium-type 732 resin). The column is first washed with distilled water, then eluted with 2.0 mol/L ammonia solution to remove salts.

Concentration and Decolorization : The eluate is concentrated under reduced pressure to a syrupy consistency at temperatures below 50°C to preserve product integrity. Ethanol is added to induce crystallization, followed by filtration and washing of the filter cake with ethanol.

Drying : The final product is dried under vacuum at approximately 40°C to yield high-purity DL-lysine solid.

Research Findings and Performance Data

| Parameter | Optimal Value/Range | Notes |

|---|---|---|

| Chiral lysine salt concentration | 0.15 - 0.375 g/mL | Dissolved in 60-90% acetic acid aqueous solution |

| Catalyst (salicylaldehyde) | 15% - 45% of lysine salt mass | Salicylaldehyde preferred over benzaldehyde |

| Racemization temperature | 90°C | Optimal temperature for racemization |

| Racemization time | 2 hours | Complete racemization achieved |

| Purity of DL-lysine product | >98% | High purity confirmed by optical rotation and analysis |

| Racemization rate | 100% | Complete conversion from L- to DL-form |

| Yield | ~91% | High yield after purification |

Example from Patent CN104478746A :

- Starting with 120 g L-lysine hydrochloride in 700 mL of 90% acetic acid solution.

- Adding 15 mL salicylaldehyde catalyst.

- Heating at 90°C for 1 hour.

- After processing, 87.3 g of DL-lysine salt obtained with 91.1% yield and optical rotation near zero (+0.1°), indicating racemization completion.

Specific Considerations for this compound

While the general racemization and purification procedures apply, the 15N isotopic label requires:

- Use of isotopically enriched L-lysine starting material labeled at the epsilon nitrogen with 15N.

- Careful control of reaction conditions to avoid isotopic dilution or exchange.

- Analytical verification of 15N incorporation via mass spectrometry or NMR spectroscopy.

Advantages of the Described Preparation Method

- Cost-Effectiveness : Uses readily available and relatively inexpensive starting materials.

- Mild Conditions : Lower temperature and shorter reaction time compared to traditional racemization methods that require harsh conditions.

- Environmental Safety : Avoids use of strong acids/bases and transition metal catalysts, reducing contamination and environmental impact.

- High Purity and Yield : Achieves over 98% purity and near-quantitative racemization.

- Scalability : Suitable for large-scale industrial production.

Summary Table of Preparation Steps

| Step | Description | Conditions/Notes |

|---|---|---|

| Dissolution | Chiral lysine salt in 60-90% aqueous acetic acid | 0.15-0.375 g/mL concentration |

| Catalyst Addition | Salicylaldehyde (15-45% mass) | Preferred catalyst for racemization |

| Racemization | Heating at 90°C for 2 hours | Complete racemization |

| Solvent Removal | Reduced pressure distillation | Removes acetic acid and water |

| Ethanol Washing | Wash residual solid | Removes impurities |

| Recrystallization | Dissolve in water, concentrate, add ethanol | Purifies DL-lysine salt |

| Ion Exchange Desalting | Cation exchange column, elution with 2.0 mol/L ammonia | Removes salts |

| Concentration and Decolorization | Concentrate eluate under vacuum, crystallize with ethanol | Maintains product integrity |

| Drying | Vacuum drying at 40°C | Final product isolation |

Chemical Reactions Analysis

Types of Reactions: DL-Lysine-epsilon-15N dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to further modify the compound or to study its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are typically controlled to ensure the desired outcome, with specific temperatures, pressures, and reaction times.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as various derivatives that can be used in further research or applications.

Scientific Research Applications

Metabolic Studies

DL-Lysine-epsilon-15N dihydrochloride is extensively used in metabolic studies to trace the pathways of lysine metabolism in organisms. The incorporation of the nitrogen-15 isotope allows researchers to monitor metabolic processes through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Case Study: Lysine Metabolism in Bacteria

A study investigated the metabolic pathways of lysine in Escherichia coli using this compound. The results demonstrated that the labeled lysine could be traced through various metabolic pathways, providing insights into amino acid biosynthesis and nitrogen metabolism in bacteria .

Protein Labeling

Another significant application of this compound is in the labeling of proteins for structural and functional studies. The incorporation of the 15N isotope into lysine residues allows for detailed analysis of protein structure and dynamics using NMR spectroscopy.

Case Study: Structural Analysis of Elastin

Research utilizing this compound focused on elastin, a key protein in connective tissues. By incorporating the labeled lysine into elastin samples, researchers were able to analyze cross-linking patterns and secondary structures via solid-state NMR spectroscopy. This study highlighted the role of lysine-derived crosslinks in maintaining elastin's structural integrity .

Nutritional Research

This compound is also employed in nutritional studies to evaluate lysine's role in human health and development. Its isotopic labeling facilitates tracking lysine absorption and utilization in various biological systems.

Case Study: Lysine Supplementation in Growth Studies

A controlled study assessed the effects of lysine supplementation on growth rates in juvenile rats. By administering this compound, researchers measured the absorption rates and subsequent incorporation into body tissues, demonstrating significant improvements in growth metrics among supplemented groups compared to controls .

Antimicrobial Applications

Research has explored the antimicrobial properties of epsilon-poly-L-lysine (ε-PL), a polymer derived from lysine that exhibits strong antimicrobial activity. While this compound itself is not directly antimicrobial, it can be used to study ε-PL's mechanisms and efficacy.

Data Table: Antimicrobial Efficacy of ε-PL

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Listeria monocytogenes | 15 µg/mL |

Agricultural Applications

This compound is being investigated for its potential use as a fertilizer additive or plant growth enhancer due to its role in amino acid synthesis and plant metabolism.

Case Study: Impact on Crop Yield

A field trial examined the effects of applying nitrogen-labeled lysine as a soil amendment on crop yield. Results indicated enhanced growth and yield metrics in treated plots compared to untreated controls, suggesting potential benefits for agricultural practices .

Mechanism of Action

The mechanism by which DL-Lysine-epsilon-15N dihydrochloride exerts its effects is primarily through its role as a labeled lysine molecule. The nitrogen-15 isotope acts as a tracer, allowing researchers to track the compound's interactions and transformations within biological systems. The molecular targets and pathways involved include lysine metabolism pathways, protein synthesis, and various enzymatic reactions.

Comparison with Similar Compounds

Cadaverine-¹⁵N₂ Dihydrochloride

Molecular Formula : C₅H₁₆Cl₂N₂(¹⁵N₂)

Key Features :

- Isotopic Labeling : Dual ¹⁵N labels on both primary amine groups of cadaverine (1,5-pentanediamine).

- Applications : Used in studies of polyamine metabolism, bacterial decarboxylation pathways, and as an internal standard in mass spectrometry .

- Structural Differences : Unlike lysine, cadaverine lacks a carboxyl group and has a linear structure, making it unsuitable for protein incorporation.

| Parameter | DL-Lysine-epsilon-15N Dihydrochloride | Cadaverine-¹⁵N₂ Dihydrochloride |

|---|---|---|

| Isotopic Label Position | ε-nitrogen | Both primary amines |

| Functional Groups | Amino, carboxyl, ε-amine | Two primary amines |

| Metabolic Relevance | Protein synthesis, nitrogen tracing | Polyamine biosynthesis |

N epsilon-Carboxymethyllysine (CML)

Molecular Formula : C₈H₁₆N₂O₄

Key Features :

- Structural Modification : Carboxymethyl group added to the ε-amine of lysine via glycation or Maillard reactions.

- Comparison: Unlike this compound, CML is a non-isotopic, post-translational modification product formed in vivo and lacks utility in tracer studies.

DL-Lysine-6-¹³C-epsilon-¹⁵N Dihydrochloride

Molecular Formula : C₆(¹³C)H₁₆Cl₂N(¹⁵N)O₂

Key Features :

- Isotopic Labeling : Dual labeling with ¹³C at the 6th carbon and ¹⁵N at the ε-position.

- Applications : Enables simultaneous tracing of carbon and nitrogen pathways in metabolic studies, offering enhanced analytical precision compared to single-labeled lysine .

- Cost and Complexity : Higher production costs due to dual isotopes, limiting its use to specialized research.

Azoamidine Dihydrochlorides (e.g., 2,2’-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride)

Molecular Formula : Variable, but typically C₂₀H₂₆Cl₂N₆

Key Features :

- Structural Class : Azo-containing initiators with dihydrochloride salts.

- Applications : Polymerization catalysts; unrelated to biochemical tracing.

- Comparison: While sharing the dihydrochloride salt form, these compounds lack amino acid functionality and isotopic labels, rendering them irrelevant to metabolic research .

Biological Activity

DL-Lysine-epsilon-15N dihydrochloride is a stable isotope-labeled form of lysine, an essential amino acid crucial for various biological processes. This compound is particularly significant in biochemical and metabolic studies due to its ability to trace metabolic pathways and understand protein synthesis mechanisms. The biological activity of this compound encompasses its role in protein synthesis, cellular metabolism, and potential therapeutic applications.

- Chemical Formula : C6H16Cl2N2O2

- Molecular Weight : 195.12 g/mol

- CAS Number : 608971

Biological Role of Lysine

Lysine plays a vital role in:

- Protein Synthesis : It is a building block for proteins, contributing to muscle growth and repair.

- Enzyme Function : Lysine residues are often involved in enzyme catalysis and regulation.

- Hormone Production : It is essential for the synthesis of hormones such as insulin.

- Immune Function : Lysine supports the immune system by aiding in the production of antibodies.

Metabolic Pathways Involving this compound

The incorporation of DL-Lysine-epsilon-15N into metabolic pathways allows researchers to trace its utilization in various biochemical processes. Studies have shown that lysine can be metabolized into several key products:

| Pathway | Product | Role |

|---|---|---|

| Protein Synthesis | Proteins | Structural and functional roles in cells |

| Carnitine Biosynthesis | Carnitine | Fatty acid metabolism |

| Collagen Formation | Collagen | Structural integrity of tissues |

Protein Synthesis Studies

Research has demonstrated that the incorporation of DL-Lysine-epsilon-15N into proteins can be tracked using mass spectrometry. This technique allows for the identification of lysine's role in post-translational modifications, such as acetylation, which significantly affects protein function and stability. For instance, a study highlighted the impact of lysine acetylation on cytochrome c activity, showing that acetylation at specific lysine residues can enhance oxidative phosphorylation efficiency and reduce apoptosis in ischemic conditions .

Case Study: Lysine and Muscle Protein Synthesis

A recent study investigated the effects of dietary lysine supplementation on muscle protein synthesis in athletes. Participants who received this compound showed increased rates of protein synthesis compared to those on a standard diet. This suggests that lysine not only supports muscle recovery but also enhances overall performance through improved nitrogen balance .

Therapeutic Applications

This compound is being explored for its potential therapeutic applications:

- Inhibiting Viral Infections : Lysine has been studied for its role in inhibiting herpes simplex virus replication.

- Support in Metabolic Disorders : Its use in managing conditions like osteoporosis and cardiovascular diseases is under investigation.

Q & A

Q. How can DL-Lysine-epsilon-15N dihydrochloride be synthesized and its purity confirmed?

- Methodological Answer : Synthesis involves incorporating 15N isotopes into the ε-position of lysine via enzymatic or chemical methods, followed by dihydrochloride salt formation. For purity confirmation:

- HPLC with UV/Vis detection : Use a C18 column and mobile phase optimized for polar amino acids. Compare retention times with unlabeled standards .

- Mass spectrometry (MS) : Verify the molecular ion peak at m/z corresponding to the 15N isotopic pattern. For dihydrochloride salts, ensure chloride content matches stoichiometric expectations via ion chromatography .

- 15N-NMR : Confirm isotopic enrichment at the ε-position by observing a distinct shift in the 15N spectrum compared to natural abundance lysine .

Q. What experimental precautions are critical when handling this compound?

- Methodological Answer :

- Moisture control : Store the compound in a desiccator under inert gas (e.g., argon) to prevent hydrolysis of the dihydrochloride salt .

- Isotope handling : Use dedicated glassware to avoid cross-contamination with natural abundance lysine in shared lab spaces .

- Waste disposal : Follow institutional guidelines for 15N-labeled compounds, as isotopic waste requires specialized processing .

Advanced Research Questions

Q. How can this compound be applied in metabolic flux analysis (MFA) to resolve conflicting data in pathway modeling?

- Methodological Answer :

- Tracer design : Administer the compound in pulse-chase experiments to track nitrogen incorporation into metabolic intermediates (e.g., glutamate, urea cycle metabolites). Use LC-MS/MS to quantify 15N enrichment .

- Data contradiction resolution :

- Statistical validation : Apply mixed-effect regression models to account for biological variability in isotope uptake rates .

- Pathway redundancy checks : Compare flux distributions under isotopic steady-state vs. non-steady-state conditions to identify bypass pathways or enzyme promiscuity .

Q. What advanced techniques validate the structural integrity of this compound in complex biological matrices?

- Methodological Answer :

- Isotope dilution mass spectrometry (IDMS) : Spike samples with a 13C/15N double-labeled internal standard to correct for matrix effects during quantification .

- High-resolution tandem MS (HR-MS/MS) : Fragment the parent ion (m/z 233.13 for the dihydrochloride) and monitor diagnostic fragments (e.g., ε-15N-specific neutral losses) to confirm positional isotopic labeling .

- X-ray crystallography : Resolve the crystal structure to verify the ε-15N substitution and chloride ion coordination, particularly if unexpected stability issues arise during long-term storage .

Q. How should researchers address discrepancies in isotopic enrichment measurements between NMR and MS datasets?

- Methodological Answer :

- Calibration protocols : Use certified 15N reference standards (e.g., ammonium-15N sulfate) to calibrate both instruments, ensuring consistency in quantitative measurements .

- Error source analysis :

- NMR limitations : Low sensitivity for 15N may underestimate enrichment in dilute samples. Validate with spiked controls .

- MS ionization bias : Matrix effects in electrospray ionization (ESI) can suppress signals. Optimize solvent additives (e.g., 0.1% formic acid) to improve ionizability .

Experimental Design & Data Analysis

Q. What statistical frameworks are recommended for time-resolved isotopic labeling studies using this compound?

- Methodological Answer :

- Compartmental modeling : Use software like Isodyn or INCA to simulate nitrogen flux through metabolic networks, incorporating rate constants derived from time-course 15N enrichment data .

- Uncertainty quantification : Apply Monte Carlo simulations to propagate measurement errors (e.g., MS intensity variance) into flux confidence intervals .

Q. How can researchers optimize the compound’s stability in long-term cell culture studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.